Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Description

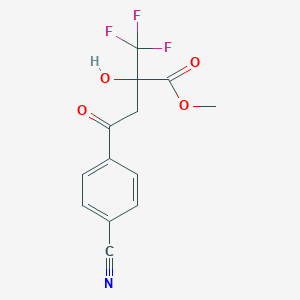

Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a multifunctional ester characterized by a 4-cyanophenyl group, a hydroxy (-OH) group at position 2, a ketone (oxo) group at position 4, and a trifluoromethyl (-CF₃) substituent at position 2.

Properties

Molecular Formula |

C13H10F3NO4 |

|---|---|

Molecular Weight |

301.22 g/mol |

IUPAC Name |

methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |

InChI |

InChI=1S/C13H10F3NO4/c1-21-11(19)12(20,13(14,15)16)6-10(18)9-4-2-8(7-17)3-5-9/h2-5,20H,6H2,1H3 |

InChI Key |

WEZDSUIXGDQZIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)C#N)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzaldehyde with methyl acrylate in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature . This reaction forms an intermediate which is further reacted with trifluoromethyl ketone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The cyanophenyl group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Unfortunately, there is very limited information available within the provided search results regarding the specific applications of "Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate." However, based on the search results, some potential insights and related compounds can be discussed.

Note: It's important to state that without direct information, the following is based on chemical similarities and related research areas.

Potential Research Directions

Given the "cyanophenyl" and "trifluoromethyl" components in the compound's name, and the presence of related compounds in the search results, here are potential research directions:

- Pharmaceutical Intermediates: The search results mention various pharmaceutical intermediates, some containing cyanophenyl groups . "Methyl 4-(3-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate" (note the 3-cyanophenyl instead of 4-) is listed with its molecular weight and formula . It is possible that "this compound" could be an intermediate in the synthesis of a pharmaceutical compound.

- Tryptophan-Kynurenine Pathway: Research indicates that the tryptophan-kynurenine (Trp-KYN) pathway is involved in various diseases, and metabolites in this pathway can have antioxidant or pro-oxidant roles . Given the complexity of biological systems, this compound might be investigated for its potential role within such metabolic pathways.

- Coumarin Reactions: Some search results discuss reactions involving cyanophenyl groups with coumarin derivatives . It is conceivable that this compound could be used in similar three-component reactions to synthesize complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The compound’s closest analogs include fluorophenyl derivatives and simpler cyanophenyl esters:

Table 1: Key Structural and Physical Properties

Key Observations :

- Cyanophenyl vs. This may enhance reactivity in nucleophilic addition reactions compared to fluorophenyl analogs .

- Hydroxy and Oxo Groups: The presence of both hydroxy and oxo groups in the target compound introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to Methyl 4-(4-cyanophenyl)butanoate (), which lacks these groups .

- Trifluoromethyl Group : The CF₃ group, common to all analogs, contributes to metabolic stability and lipophilicity, but the target compound’s additional polar groups may balance this, reducing logP compared to simpler esters .

Yield Comparison :

- Urea derivatives in (e.g., 1-(4-cyanophenyl)-3-(4-(trifluoromethyl)phenyl)urea) achieve yields of ~80–85%, suggesting efficient coupling methods for aryl cyanophenyl compounds .

Stability and Reactivity

- Oxidative Sensitivity: The hydroxy group in the target compound may render it prone to oxidation, necessitating inert storage conditions.

- Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The electron-withdrawing cyanophenyl and CF₃ groups could stabilize the transition state, accelerating hydrolysis compared to Methyl 4-(4-cyanophenyl)butanoate .

Biological Activity

Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, with CAS number 2060060-38-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₃H₁₀F₃NO₄

- Molecular Weight : 301.22 g/mol

- Structure : The compound features a trifluoromethyl group and a cyanophenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with various enzymes, potentially increasing its inhibitory effects on targets such as cyclooxygenase (COX) and lipoxygenases (LOX). Studies have shown that similar compounds exhibit moderate inhibition of COX-2 and LOX enzymes, which are critical in inflammatory processes .

- Cytotoxicity : Preliminary evaluations indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown activity against MCF-7 breast cancer cells, suggesting potential applications in oncology .

- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are beneficial in combating oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative conditions where oxidative damage plays a significant role .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of this compound:

These results indicate that the compound may serve as a lead for developing new anti-inflammatory agents.

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines:

The data suggest that modifications to the molecular structure can enhance or diminish cytotoxic effects.

Case Studies

Several case studies have highlighted the biological implications of compounds similar to this compound:

- Anti-inflammatory Effects : A study demonstrated that derivatives with trifluoromethyl groups showed increased efficacy in reducing inflammation markers in animal models .

- Neuroprotective Properties : Research has indicated potential neuroprotective effects against oxidative stress in models of Parkinson's disease, where related compounds improved motor functions and reduced oxidative damage .

- Antidiabetic Activity : Some studies have noted that similar compounds exhibit inhibitory effects on alpha-amylase and other targets relevant to diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.